Lidocaine N-oxide
Overview
Description
OCT2013 is a synthetic organic compound that has garnered attention for its potential in preventing sudden cardiac death caused by ventricular fibrillation. This compound is particularly notable for its ability to convert to lidocaine in the ischaemic myocardium, thereby preventing lethal arrhythmias without the systemic side effects associated with lidocaine .
Mechanism of Action
Target of Action
Lidocaine N-oxide, also known as Lignocaine N-oxide, primarily targets voltage-gated sodium channels (VGSCs) . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for local anesthetics .
Mode of Action
this compound acts by blocking these VGSCs, leading to a reversible block of action potentials . This blockade prevents the neurons from signaling the brain regarding sensations, effectively numbing the area where the compound is applied . It’s worth noting that the compound’s action is frequency-dependent, meaning the intensity of the block increases at higher action potential firing frequencies .
Biochemical Pathways
Lidocaine, the parent compound of this compound, is metabolized in the liver by the P450 3A4 isoenzyme . This enzyme is responsible for the N-dealkylation of Lidocaine, leading to the formation of various metabolites . Only tertiary alkylamino moieties, such as those in lidocaine, are subject to metabolic n-oxidation by flavin-containing monooxygenase (fmo) to give n-oxide products .
Pharmacokinetics
The pharmacokinetics of Lidocaine involve a significant variability, which is influenced by factors such as heart failure status, alpha-1-acid glycoprotein levels, duration of Lidocaine infusion, and body weight . Lidocaine’s volume of distribution at steady state ranges from 66 to 194 L, and its total clearance ranges from 22 to 49 L/h . These properties impact the bioavailability of Lidocaine and, by extension, this compound.
Result of Action
The primary result of this compound’s action is local anesthesia, or numbness, in the area where it is applied . By blocking VGSCs, it prevents neurons from signaling the brain about sensations in the local tissues . This makes this compound useful for facilitating local anesthesia for a variety of surgical procedures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the proportion of Lidocaine molecules that are un-ionized and able to translocate inside nerve cells . Additionally, the presence of other drugs metabolized by the cytochrome P450 system can increase the risk of drug interactions, potentially affecting the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Lidocaine, the parent compound of Lidocaine N-oxide, is known to interact with various enzymes and proteins. It’s primarily metabolized in the liver by the P450 3A4 isoenzyme . This compound, due to its structural similarity, may interact with similar biomolecules. The presence of the N-oxide group could alter these interactions, potentially leading to different biochemical effects .
Cellular Effects
Lidocaine has been found to be a potent scavenger of hydroxyl radicals and singlet oxygen . This suggests that this compound might also influence cellular function through its potential antioxidant properties .
Molecular Mechanism
Lidocaine’s primary mechanism of action is sodium channel inhibition . This compound, due to its structural similarity, might exert its effects through similar mechanisms. The N-oxide group could potentially alter its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Lidocaine has been shown to have a dose-dependent inhibition of hydroxyl radical formation . This suggests that this compound might also exhibit time-dependent effects in laboratory settings.
Dosage Effects in Animal Models
High doses of Lidocaine have been associated with CNS effects such as tremors, twitches, and seizures . It’s possible that this compound could have similar dosage-dependent effects in animal models.
Metabolic Pathways
Lidocaine is metabolized primarily by the P450 3A4 isoenzyme in the liver . Given the structural similarity, this compound might be involved in similar metabolic pathways. The presence of the N-oxide group could potentially alter its interactions with enzymes or cofactors .
Transport and Distribution
Lidocaine is known to be distributed widely in the body, with the highest concentrations found in tissues with the highest blood flow . This compound might have a similar distribution pattern.
Subcellular Localization
Lidocaine has been found in various cell compartments, suggesting that this compound might also be localized in specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OCT2013 involves the creation of an aliphatic amine N-oxide. The specific synthetic routes and reaction conditions are not widely published, but it is known that the compound is designed to convert to lidocaine in vivo under the reducing conditions present in ischaemic myocardial tissue .
Chemical Reactions Analysis
Types of Reactions: OCT2013 undergoes a reduction reaction in the ischaemic myocardium, converting to lidocaine. This reaction is crucial for its function as an antiarrhythmic agent .
Common Reagents and Conditions: The reduction of OCT2013 to lidocaine occurs in the presence of reduced oxygen levels, typical of ischaemic conditions. This selective activation ensures that the compound remains inactive in normoxic tissues, thereby minimizing side effects .
Major Products Formed: The primary product formed from the reduction of OCT2013 is lidocaine, which then exerts its antiarrhythmic effects by blocking sodium channels in the heart .
Scientific Research Applications
OCT2013 has significant potential in the field of cardiovascular medicine. Its ability to prevent ventricular fibrillation without the systemic side effects of lidocaine makes it a promising candidate for further research and development. Current studies focus on its efficacy in animal models, with plans to extend research to human trials .
Comparison with Similar Compounds
Similar Compounds:
- Lidocaine: A well-known antiarrhythmic agent that prevents ventricular fibrillation but has significant systemic side effects.
- Other antiarrhythmic agents: Various other compounds are used to prevent arrhythmias, but many have limitations due to side effects or narrow therapeutic windows.
Uniqueness of OCT2013: OCT2013 is unique in its selective activation in ischaemic conditions, which allows it to provide the benefits of lidocaine without the associated systemic side effects. This property makes it a potentially safer and more effective option for preventing sudden cardiac death due to ventricular fibrillation .
Properties
IUPAC Name |
2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVXPJXUHRROBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183274 | |
Record name | Lignocaine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2903-45-9 | |
Record name | Lignocaine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lignocaine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIDOCAINE N2-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25797M378Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.